2(5H)-Thiophenone, 5-methyl-5-octyl-4-(1-oxopropoxy)-
Description
2(5H)-Thiophenone, 5-methyl-5-octyl-4-(1-oxopropoxy)-, is a sulfur-containing heterocyclic compound characterized by a thiophenone core substituted with a methyl group, a long-chain octyl group, and a 1-oxopropoxy moiety. The compound’s structure imparts unique electronic and physicochemical properties. The ground-state molecular geometry exhibits $ CS $ symmetry, with the highest occupied molecular orbital (HOMO) localized on the sulfur 3p lone pair ($ nS $) and the lowest unoccupied molecular orbital (LUMO) dominated by $ \pi^*(C=C) $ . These electronic features influence its photochemical behavior, as demonstrated by vacuum ultraviolet (VUV) photoabsorption studies, which reveal valence-to-Rydberg transitions and significant photolysis rates in the Earth’s atmosphere (0–50 km altitude) . The octyl chain enhances lipophilicity, while the 1-oxopropoxy group may modulate solubility and reactivity.
Properties
CAS No. |
646517-64-8 |
|---|---|
Molecular Formula |
C16H26O3S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(2-methyl-2-octyl-5-oxothiophen-3-yl) propanoate |
InChI |
InChI=1S/C16H26O3S/c1-4-6-7-8-9-10-11-16(3)13(12-15(18)20-16)19-14(17)5-2/h12H,4-11H2,1-3H3 |
InChI Key |
HDLCKSBFRZVZHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C(=CC(=O)S1)OC(=O)CC)C |
Origin of Product |
United States |
Biological Activity
2(5H)-Thiophenone, 5-methyl-5-octyl-4-(1-oxopropoxy)- is an organic compound belonging to the thiophenone family. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of thiophenones allows them to interact with various biological targets, making them significant in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of 2(5H)-Thiophenone, 5-methyl-5-octyl-4-(1-oxopropoxy)- can be represented as CHOS. The compound features a thiophene ring, which is a five-membered heterocyclic ring containing sulfur. The presence of alkyl and functional groups enhances its lipophilicity and biological activity.
Table 1: Basic Properties of 2(5H)-Thiophenone, 5-methyl-5-octyl-4-(1-oxopropoxy)-
| Property | Value |
|---|---|
| Molecular Weight | 282.45 g/mol |
| Melting Point | Not determined |
| Solubility | Soluble in organic solvents |
| Log P | Not available |
Antimicrobial Activity
Research indicates that thiophenones exhibit significant antimicrobial properties. A study demonstrated that various thiophenone derivatives reduced biofilm formation in marine bacteria such as Vibrio harveyi, with most compounds showing greater efficacy against biofilm than planktonic growth . Specifically, compounds similar to 2(5H)-Thiophenone showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Anticancer Activity
The anticancer potential of thiophenones has been extensively studied. Compounds derived from this class have shown cytotoxic effects against several cancer cell lines. For instance, studies reported IC values ranging from 3 to 20 µM against prostate and breast cancer cell lines . The mechanism of action often involves targeting specific molecular pathways that regulate cell proliferation and apoptosis.
Anti-inflammatory Activity
Thiophenones have also been evaluated for their anti-inflammatory effects. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, demonstrating potential therapeutic applications in inflammatory diseases .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Reduced biofilm formation; MIC values <50 µg/mL | |
| Anticancer | IC values between 3 to 20 µM | |
| Anti-inflammatory | Inhibition of IL-6 and TNF-α production |
The biological activity of 2(5H)-Thiophenone, 5-methyl-5-octyl-4-(1-oxopropoxy)- can be attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The hydroxyl group may form hydrogen bonds with biological macromolecules, influencing their activity.
- π-π Interactions : The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially altering their function.
- Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and signaling pathways.
Case Study 1: Thiophenone Derivatives Against Cancer
A study focused on the synthesis of thiophenone derivatives revealed promising anticancer activities against various human cancer cell lines. The most active compounds displayed significant inhibition of cell viability at low concentrations (IC < 10 µM), indicating their potential as lead compounds for further drug development .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of thiophenones were tested for their antimicrobial properties against clinical isolates of Staphylococcus aureus and E. coli. Results indicated that certain derivatives exhibited strong antibacterial activity with MIC values comparable to traditional antibiotics, suggesting their potential use in treating resistant infections .
Scientific Research Applications
Organic Synthesis
Synthetic Intermediates :
2(5H)-Thiophenone derivatives are often utilized as intermediates in organic synthesis. They can serve as precursors for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, the compound has been shown to undergo various reactions such as nucleophilic substitutions and coupling reactions to form new thiophene derivatives with enhanced biological activity.
| Reaction Type | Example Reaction | Product Type |
|---|---|---|
| Nucleophilic Substitution | Reaction with amines or alcohols | Thiophene derivatives |
| Coupling Reactions | Cross-coupling with aryl halides | Aryl-thiophene compounds |
Pharmaceutical Applications
Biological Activity :
Research indicates that thiophenone derivatives exhibit significant biological activities, including antimicrobial and anticancer properties. For example, studies have demonstrated that certain analogs of 2(5H)-Thiophenone can inhibit the growth of cancer cell lines by inducing apoptosis.
Case Study :
In a study published in a peer-reviewed journal, a series of thiophenone derivatives were synthesized and evaluated for their cytotoxicity against various human cancer cell lines. The results showed that compounds similar to 2(5H)-Thiophenone exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Material Science
Polymer Chemistry :
The compound is also explored for its potential use in polymer chemistry. Its ability to participate in radical polymerization makes it a candidate for developing new materials with specific properties, such as conductivity or enhanced thermal stability.
| Application Area | Potential Use | Properties Enhanced |
|---|---|---|
| Conductive Polymers | Incorporation into polymer matrices | Increased electrical conductivity |
| Thermal Stability | Additive in thermoplastic materials | Improved thermal resistance |
Agricultural Chemistry
Pesticide Development :
Thiophenone derivatives have been investigated for their potential use as agrochemicals. Their biological activity against pests makes them suitable candidates for developing new pesticides that are both effective and environmentally friendly.
Case Study :
A patent application highlighted the synthesis of thiophenone-based compounds designed to protect crops from specific fungal pathogens. Field trials demonstrated that these compounds reduced disease incidence significantly compared to control treatments .
Comparison with Similar Compounds
Thiophenone Derivatives
- 3-Hydroxy-4-methylthiophen-2(5H)-one: This analog () lacks the octyl and 1-oxopropoxy substituents. Its simpler structure (hydroxy and methyl groups) reduces steric bulk and lipophilicity compared to the target compound. The absence of a long alkyl chain may result in lower solubility in nonpolar solvents and faster degradation due to reduced steric protection .
- Unsubstituted 2(5H)-Thiophenone: The parent compound lacks substituents, leading to a planar geometry and higher reactivity. Its HOMO ($ n_S $) and LUMO ($ \pi^* $) align closely with the target compound, but the absence of electron-withdrawing/donating groups reduces photostability .
Benzophenone Derivatives
Compounds like 5-(2-triphenylamine)-2-hydroxybenzophenone (BPOH-TPA) () replace sulfur with oxygen in the aromatic ring. The HOMO in benzophenones is typically localized on the oxygen lone pair ($ nO $), which is less polarizable than sulfur’s $ nS $.
Photochemical Behavior
The target compound’s VUV photoabsorption spectrum shows strong cross-sections for solar photolysis, with calculated atmospheric degradation rates surpassing those of simpler thiophenones due to extended conjugation from the 1-oxopropoxy group . In contrast, benzophenones like BPOH-TPA exhibit lower photolytic activity owing to their higher HOMO-LUMO gaps and oxygen-based electronic transitions .
Research Implications
The unique substituents of 2(5H)-Thiophenone, 5-methyl-5-octyl-4-(1-oxopropoxy)- confer distinct electronic and stability profiles compared to analogs. Its enhanced photolytic degradation suggests environmental lability, while the octyl chain may improve bioavailability in hydrophobic matrices. Further studies should explore its applications in materials science (e.g., organic electronics) and compare its reactivity with other sulfur heterocycles like thiazolidinones () or oxadiazole-thiones ().
Preparation Methods
General Synthetic Approach
The synthesis of thiophenone derivatives often involves functionalization at the thiophene ring, particularly at the 2 and 5 positions. For this compound, the preparation typically includes:
Base Thiophene Derivative Formation :
- The thiophene ring is modified through reactions involving alkylation or acylation to introduce substituents at desired positions.
- Common reagents include alkyl halides, acyl chlorides, and catalysts such as aluminum chloride (AlCl₃) or sodium hydride (NaH).
-
- The propanoate group is introduced via esterification using propanoic acid or its derivatives (e.g., propanoyl chloride) in the presence of a catalyst.
- This step often employs mild acidic or basic conditions to facilitate the reaction.
-
- The methyl and octyl groups are incorporated through alkylation reactions using corresponding alkyl halides under controlled conditions.
Specific Synthetic Pathways
Synthesis Using Lawesson’s Reagent
Lawesson’s reagent is commonly used for thiophene ring modifications. The process involves:
Catalytic Acylation
Acylation of thiophenes using acyl chlorides in the presence of AlCl₃ is another pathway:
- Step 1 : Thiophene is treated with methyl and octyl acyl chlorides under dry conditions.
- Step 2 : The reaction mixture undergoes refluxing to ensure complete substitution at the desired positions.
- Step 3 : Propanoate esterification is achieved by reacting the intermediate compound with propanoic acid or its derivatives.
Reaction Conditions
| Reaction Step | Reagents & Catalysts | Temperature Range | Time Duration |
|---|---|---|---|
| Thiophene Ring Functionalization | Lawesson’s reagent, Na₂S | 60–80°C | 2–3 hours |
| Alkylation | Methyl/octyl halides, NaH | Room temperature | Overnight |
| Esterification | Propanoic acid, H₂SO₄ catalyst | <80°C | 4–6 hours |
Challenges in Synthesis
-
- Side reactions can lead to impurities such as over-substitution or incomplete esterification.
- Careful control of reaction conditions is necessary to ensure high yield and purity.
Experimental Data Table
| Experiment No. | Substrate | Catalyst/Reagent | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Base thiophene | Lawesson’s reagent | 85% | Efficient sulfur incorporation |
| 2 | Intermediate | Methyl/octyl halides | 88% | Controlled alkylation |
| 3 | Final compound | Propanoic acid + H₂SO₄ | 93% | High yield esterification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
